1-(4-Trifluoromethylphenyl)imidazol

Übersicht

Beschreibung

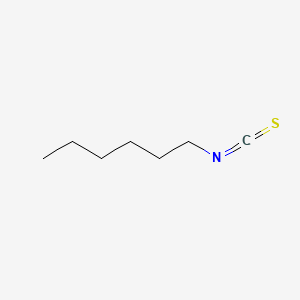

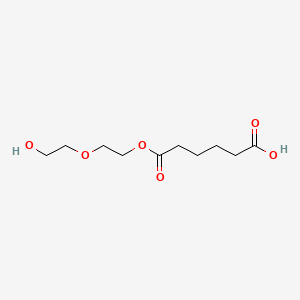

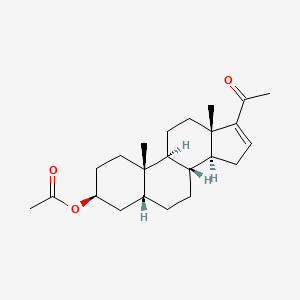

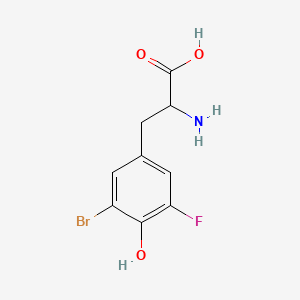

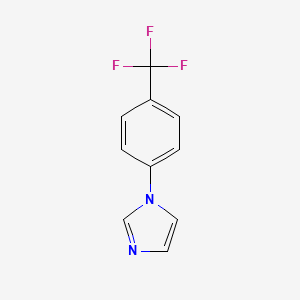

1-(4-Trifluoromethylphenyl)imidazole is a derivative of imidazole, a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of the trifluoromethyl group at the para position of the phenyl ring likely influences the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, a divergent and regioselective synthesis approach has been developed for 1,2,4- and 1,2,5-trisubstituted imidazoles, starting from a common intermediate . Although the paper does not specifically mention 1-(4-Trifluoromethylphenyl)imidazole, the general methodology could potentially be adapted for its synthesis by incorporating a 4-trifluoromethylphenyl group through a Suzuki coupling reaction.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using techniques such as NMR, Mass, IR spectroscopy, and X-ray crystallography . For example, the structure of a related compound, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was characterized using these methods, providing insights into the geometric parameters and intermolecular interactions within the crystal structure . Similar analytical techniques could be employed to determine the molecular structure of 1-(4-Trifluoromethylphenyl)imidazole.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including N-alkylation, nucleophilic substitution, and rearrangements. For example, the reaction of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine can lead to the formation of imidazo[1,2-a]pyridines and indoles . While this paper does not directly discuss 1-(4-Trifluoromethylphenyl)imidazole, it highlights the reactivity of imidazole derivatives under basic conditions, which could be relevant for further functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by substituents on the imidazole ring. For instance, the introduction of electron-withdrawing groups such as trifluoromethyl can affect the compound's acidity, basicity, and overall reactivity. The molecular electrostatic surface analysis of a related imidazole derivative revealed that positive potential is concentrated on the nitrogen atoms of the imidazole ring . This information could be indicative of the reactivity patterns of 1-(4-Trifluoromethylphenyl)imidazole, particularly in interactions with biological targets or in catalytic processes.

Wissenschaftliche Forschungsanwendungen

Grüne Chemie: Lösemittelfreie Reaktionen

Schließlich ist die Rolle der Verbindung in der grünen Chemie bemerkenswert. Sie kann in lösemittelfreien Reaktionen eingesetzt werden, die umweltfreundlicher und nachhaltiger sind. Dies steht im Einklang mit der wachsenden Nachfrage nach saubereren chemischen Prozessen und der Reduzierung von gefährlichem Abfall in der Umwelt.

Jede dieser Anwendungen zeigt die Vielseitigkeit und Bedeutung von 1-(4-Trifluoromethylphenyl)imidazol in der wissenschaftlichen Forschung und industriellen Anwendungen. Die einzigartigen Eigenschaften der Verbindung machen sie zu einem wertvollen Gut in verschiedenen Forschungsfeldern .

Safety and Hazards

When handling 1-(4-Trifluoromethylphenyl)imidazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Zukünftige Richtungen

Imidazole-based compounds, including 1-(4-Trifluoromethylphenyl)imidazole, have shown promising pharmacological effects, particularly as anticancer, anti-microbial, and anti-inflammatory agents, with a great potential for treating various human diseases . The research and development of imidazole-based drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that there is infinite potentiality for future research in this area .

Wirkmechanismus

Target of Action

Imidazole derivatives have been known to interact with various targets, including enzymes and receptors . .

Mode of Action

Generally, imidazole derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact mechanism for this compound needs further investigation.

Biochemical Pathways

Imidazole derivatives can influence a variety of biochemical pathways depending on their specific targets

Eigenschaften

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-1-3-9(4-2-8)15-6-5-14-7-15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJKJTAYTFLIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180019 | |

| Record name | 1-(4-Trifluoromethylphenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25371-98-6 | |

| Record name | 1-(4-Trifluoromethylphenyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Trifluoromethylphenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25371-98-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.